
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride typically involves multiple steps. One common method starts with the preparation of acridin-9-amine, which is then reacted with p-nitrophenylhexanesulfonamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of DNA intercalation and its effects on biological processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Another acridine derivative known for its antibacterial and antiviral properties.
Proflavine: Used as a disinfectant and antiseptic, also an acridine derivative.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Uniqueness
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is unique due to its specific structure, which allows for strong DNA intercalation and potential therapeutic applications. Its hexanesulfonamide moiety provides additional functionalization that can enhance its biological activity and specificity compared to other acridine derivatives.
Propriétés
Numéro CAS |
74038-53-2 |
|---|---|
Formule moléculaire |
C25H28ClN3O2S |
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H |
Clé InChI |
YZLHNCZAUYDOLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


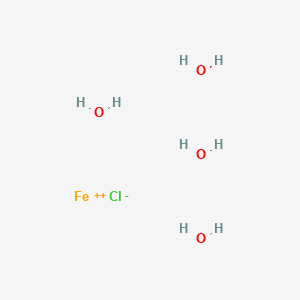
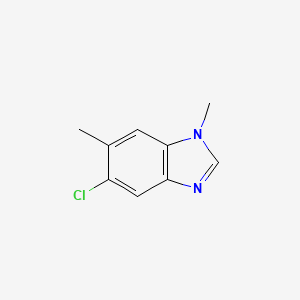
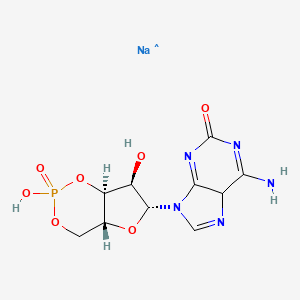
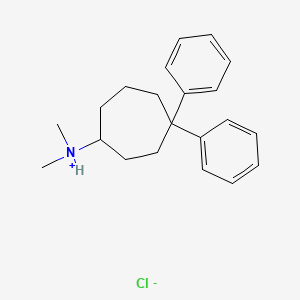

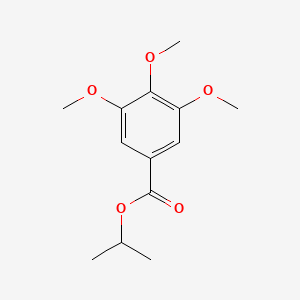
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)

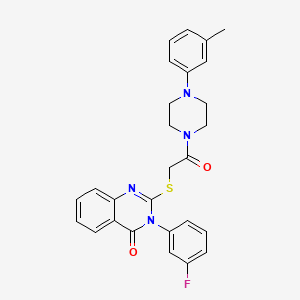
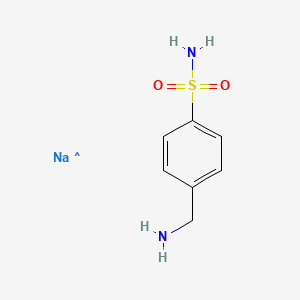
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
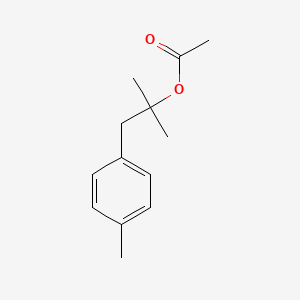
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)

